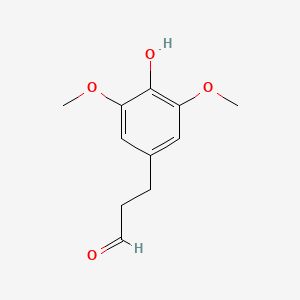

3-(4-Hydroxy-3,5-dimethoxyphenyl)propanal

Beschreibung

Contextualization within Phenylpropanoid Chemistry and Lignin (B12514952) Metabolism

The phenylpropanoid pathway is a complex network of biochemical reactions in plants that produces a wide array of secondary metabolites from the amino acid phenylalanine. These compounds, including flavonoids, coumarins, and monolignols, are crucial for plant growth, development, and defense. At the heart of this pathway lies the synthesis of lignin, a complex polymer that provides structural integrity to the plant cell wall. nih.govoup.com

Sinapaldehyde (B192390), an unsaturated derivative of 3-(4-hydroxy-3,5-dimethoxyphenyl)propanal, is a key intermediate in the biosynthesis of sinapyl alcohol, one of the three primary monolignols. wikipedia.orgwikipedia-on-ipfs.org In angiosperms, the biosynthesis of sinapaldehyde begins with coniferyl aldehyde, which undergoes hydroxylation and subsequent methylation. wikipedia.orgsmolecule.com Specifically, in sweetgum (Liquidambar styraciflua), coniferyl aldehyde is first hydroxylated by coniferyl aldehyde 5-hydroxylase, and the resulting diphenol is then methylated by caffeate O-methyltransferase to form sinapaldehyde. wikipedia.org This aldehyde is then reduced to sinapyl alcohol by dehydrogenase enzymes. wikipedia.orgnih.gov

The incorporation of sinapyl alcohol leads to the formation of syringyl (S) lignin units. The ratio of syringyl to guaiacyl (G) units, derived from coniferyl alcohol, significantly influences the properties of lignin and, consequently, the digestibility of the plant biomass. smolecule.comnih.gov Research has shown that sinapaldehyde itself can be directly incorporated into the lignin polymer, especially under conditions where the activity of reducing enzymes like cinnamyl alcohol dehydrogenase is limited. smolecule.comnih.gov This direct incorporation can lead to the formation of novel linkages within the lignin structure, such as 8–O–4 and 8–8 bonds. nih.govosti.govusda.gov

Research Significance of this compound Derivatives within Biomass Conversion and Natural Product Chemistry

The central role of sinapaldehyde in determining lignin composition makes it a significant target in research focused on biomass conversion. Lignin's complex and robust structure is a major barrier to the efficient extraction of cellulose (B213188) and hemicellulose for the production of biofuels and other bio-based products. oup.comnih.gov By manipulating the biosynthetic pathway of sinapaldehyde, researchers aim to alter the lignin structure to make it more amenable to degradation. smolecule.comoup.com

Studies involving the genetic downregulation of cinnamyl alcohol dehydrogenase (CAD) in poplar trees have demonstrated that this leads to an increased incorporation of sinapaldehyde into the lignin polymer. nih.gov This modification of the lignin structure has been shown to improve the saccharification efficiency of the biomass, meaning that the sugars are more easily released for fermentation into biofuels. oup.comnih.gov The accumulation of sinapaldehyde can also lead to the formation of new compounds, such as syringyl lactic acid hexoside, when the aldehyde is diverted into other metabolic pathways. oup.com

Beyond its role in biomass, sinapaldehyde is recognized as a significant natural product. It has been identified in various plant species, including Magnolia officinalis and Tarenna attenuata, and is known to contribute to the pool of low molecular weight phenols that can be extracted from cork stoppers into wine. nih.govwikipedia.orgwikipedia-on-ipfs.org Furthermore, sinapaldehyde has demonstrated biological activities, including antifungal properties. nih.govsmolecule.com

Interactive Data Tables

Chemical Properties of this compound and Related Compounds

| Property | This compound | Sinapaldehyde ((E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal) |

| IUPAC Name | This compound nih.gov | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal nih.gov |

| Synonyms | 4-Hydroxy-3,5-dimethoxybenzenepropanal nih.gov | Sinapic aldehyde, Sinapinaldehyde wikipedia.org |

| CAS Number | 80638-49-9 nih.gov | 4206-58-0 nih.govcaymanchem.com |

| Molecular Formula | C₁₁H₁₄O₄ nih.gov | C₁₁H₁₂O₄ nih.govcaymanchem.com |

| Molecular Weight | 210.23 g/mol nih.gov | 208.21 g/mol nih.gov |

| SMILES | COC1=CC(=CC(=C1O)OC)CCC=O nih.gov | COC1=CC(=CC(=C1O)OC)/C=C/C=O wikipedia.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-hydroxy-3,5-dimethoxyphenyl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h5-7,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEYEJOFAHQWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336202 | |

| Record name | 3-(4-hydroxy-3,5-dimethoxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80638-49-9 | |

| Record name | 4-Hydroxy-3,5-dimethoxybenzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80638-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-hydroxy-3,5-dimethoxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-hydroxy-3,5-dimethoxyphenyl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Biosynthetic Pathways of 3 4 Hydroxy 3,5 Dimethoxyphenyl Propanal

Natural Distribution and Isolation in Plant Species

The natural occurrence of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propanal has been documented in specific plant species. Its presence has been reported in the rowan tree, Sorbus aucuparia nih.gov. The identification of this compound in plant tissues relies on sophisticated extraction and analytical techniques.

The isolation of phenylpropanoids from plant matrices is a multi-step process. General methods involve an initial extraction from pulverized, dried plant material (such as leaves, stems, or roots) using solvents of varying polarities. d-nb.infophytojournal.com. Maceration, where the plant material is soaked in a solvent like methanol (B129727) or ethanol (B145695) for an extended period, is a common first step phytojournal.com. This is followed by filtration and concentration of the extract. To separate individual compounds from the crude extract, chromatographic techniques are essential. Column chromatography, using silica (B1680970) gel or other stationary phases, allows for the separation of compounds based on their differential affinities for the stationary and mobile phases, yielding purified fractions of compounds like this compound for structural elucidation and study. d-nb.info.

Table 1: Documented Natural Occurrence of this compound

| Plant Species | Common Name |

|---|

Biosynthetic Routes within Plant Phenylpropanoid Pathways

The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, which is responsible for producing a vast array of plant metabolites, including lignin (B12514952) monomers and flavonoids researchgate.nettaylorandfrancis.com. This pathway begins with the amino acid phenylalanine nih.gov.

The proposed biosynthetic route to this compound proceeds through the formation of its unsaturated analog, sinapaldehyde (B192390). The key steps are:

General Phenylpropanoid Pathway : Phenylalanine is converted through a series of enzymatic reactions to produce key intermediates like p-coumaroyl-CoA nih.gov. The enzymes involved include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL) researchgate.netnih.gov.

Formation of Sinapaldehyde : The pathway continues towards the synthesis of monolignols. Through the action of several enzymes, including Cinnamoyl-CoA Reductase (CCR) and others, the intermediate coniferaldehyde (B117026) is formed. Coniferaldehyde is then hydroxylated and subsequently methylated to produce sinapaldehyde.

Reduction to Dihydrosinapaldehyde : The final step to yield this compound is the putative reduction of the α,β-carbon-carbon double bond of sinapaldehyde. This saturation step would convert the propenal side chain to a propanal side chain. While this is a chemically logical step, the specific enzyme responsible for this reduction in plants has not been definitively identified in the reviewed literature.

Table 2: Key Enzymes in the Putative Biosynthetic Pathway

| Enzyme | Abbreviation | Role in Pathway |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts Phenylalanine to Cinnamic Acid researchgate.nettaylorandfrancis.com |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates Cinnamic Acid to p-Coumaric Acid nih.gov |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-Coumaric Acid to p-Coumaroyl-CoA nih.gov |

| Cinnamoyl-CoA Reductase | CCR | Reduces Cinnamoyl-CoA esters to aldehydes researchgate.net |

| Ferulate 5-hydroxylase | F5H | Hydroxylates coniferaldehyde to 5-hydroxyconiferaldehyde (B1237348) researchgate.net |

| Caffeic acid O-methyltransferase | COMT | Methylates 5-hydroxyconiferaldehyde to sinapaldehyde |

Formation Mechanisms through Oxidative Lignin Depolymerization and Degradation

Lignin is a complex aromatic polymer in plant cell walls, formed primarily from the oxidative coupling of three main monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. Sinapyl alcohol gives rise to the syringyl (S) units in the lignin polymer, which are particularly abundant in angiosperm hardwoods.

The degradation of lignin to produce valuable aromatic chemicals is an area of intensive research nih.govnih.gov. Various methods exist, primarily categorized as oxidative or reductive.

Oxidative Depolymerization : This process typically breaks down lignin to yield aromatic aldehydes and acids. For example, the oxidation of S-lignin is a known route to produce syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) nih.govthegoodscentscompany.com. It is important to note that these oxidative methods generally yield unsaturated aldehydes like sinapaldehyde or benzaldehydes, not the saturated this compound.

Reductive Depolymerization (Hydrogenolysis) : These methods use catalysts and a hydrogen source to break down the lignin polymer while simultaneously reducing oxygenated functional groups. This process is known to produce saturated C3-side-chain compounds, most notably dihydrosinapyl alcohol (3-(4-Hydroxy-3,5-dimethoxyphenyl)propanol) researchgate.net. It is plausible that this compound could be formed as a transient intermediate during this process, where the Cα=Cβ double bond of a released sinapaldehyde unit is reduced, but the aldehyde functional group has not yet been reduced to an alcohol. The detection of related saturated products like 4-propylguaiacol from lignin depolymerization supports the possibility of forming intermediates with saturated side chains nih.gov.

Enzymatic Precursors and Transformations in Biological Systems

Based on its structure and position within the phenylpropanoid network, the primary enzymatic precursor to this compound is almost certainly its unsaturated counterpart, sinapaldehyde. The key transformation would be the enzymatic reduction of the alkene side chain.

Conversely, this compound could serve as a substrate for further enzymatic reactions. The most likely transformation is the reduction of its aldehyde functional group by an alcohol dehydrogenase to form dihydrosinapyl alcohol (3-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanol) researchgate.net.

Bacterial degradation pathways offer further insight into potential transformations. For instance, certain bacteria can degrade lignin-derived aromatic compounds nih.gov. While specific pathways for dihydrosinapaldehyde are not detailed, related enzymatic systems in microbes are known to cleave lignin's β-O-4 ether bonds, releasing C9 units that are then metabolized nih.gov. This highlights the biological reactivity of such compounds in various organisms.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanol |

| 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol |

| 4-allyl-2,6-dimethoxyphenol |

| 4-allyl-2-methoxyphenol |

| 4-propylguaiacol |

| Coniferaldehyde |

| Dihydrosinapyl alcohol |

| Eugenol (B1671780) |

| p-Coumaric acid |

| p-Coumaroyl-CoA |

| Phenylalanine |

| Sinapaldehyde |

| Sinapyl alcohol |

Advanced Spectroscopic and Analytical Characterization of 3 4 Hydroxy 3,5 Dimethoxyphenyl Propanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propanal. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete assignment of the molecule's carbon skeleton and attached protons.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, methoxy (B1213986) groups, the phenolic hydroxyl group, and the aliphatic propanal chain. The aromatic protons typically appear as a singlet due to the symmetrical substitution pattern of the syringyl ring. The methoxy protons also yield a sharp singlet, while the protons of the propyl chain (at Cα, Cβ, and Cγ) exhibit characteristic multiplets due to spin-spin coupling. The aldehydic proton at Cγ appears as a triplet at a downfield chemical shift.

The ¹³C NMR spectrum complements the ¹H data, with signals for each unique carbon atom. The chemical shifts are sensitive to the electronic environment, clearly distinguishing the quaternary aromatic carbons, the protonated aromatic carbons, the methoxy carbons, and the carbons of the aliphatic side chain, including the carbonyl carbon of the aldehyde group which resonates at a significantly downfield position. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known data for similar structures. Actual experimental values may vary based on solvent and other experimental conditions.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | - | ~132.0 |

| 2, 6 | ~6.50 (s) | ~106.5 |

| 3, 5 | - | ~147.0 |

| 4 | ~5.60 (s, -OH) | ~138.5 |

| α (C7) | ~2.85 (t) | ~31.0 |

| β (C8) | ~2.95 (t) | ~45.0 |

| γ (C9) | ~9.75 (t) | ~200.5 |

| -OCH₃ | ~3.85 (s) | ~56.5 |

Conformational analysis, particularly concerning the rotation around the Cα-Cβ and C1-Cα bonds of the propyl side chain, can be investigated using advanced NMR techniques. nih.govauremn.org.br Measurement of vicinal spin-spin coupling constants (³J) and the use of Nuclear Overhauser Effect (NOE) experiments can provide insights into the preferred spatial arrangements of the molecule in solution. mdpi.com The flexibility of the side chain is a key determinant of its reactivity and interactions with other molecules. amanote.com

Mass Spectrometry (MS) Applications for Structural Research

Mass spectrometry is a powerful technique for the identification and structural analysis of this compound, offering high sensitivity and the ability to analyze complex mixtures.

Direct Infusion Electrospray Ionization Tandem Mass Spectrometry (DI-ESI-MS/MS) has emerged as a high-throughput method for the analysis of native and oxifunctionalized monolignols. rsc.orgrsc.org This technique is particularly valuable for studying the products of enzymatic or chemical modifications of lignin (B12514952) precursors. researchgate.netresearchgate.net In negative ion mode ESI, this compound readily forms a deprotonated molecular ion [M-H]⁻. rsc.org

DI-ESI-MS/MS allows for rapid profiling of monolignol functionalization, providing a snapshot of the various oxidized forms present in a sample. rsc.orgresearchgate.net This is crucial for understanding the biochemical pathways of lignin metabolism and for developing sustainable methods for lignin valorization. The method addresses challenges such as matrix effects and allows for both qualitative and quantitative assessments. rsc.orgresearchgate.net

Tandem mass spectrometry (MS/MS) provides detailed structural information through collision-induced dissociation (CID) of the precursor ion. nih.gov The fragmentation pattern of the [M-H]⁻ ion of this compound is characteristic of its structure. Common fragmentation pathways for related phenolic compounds involve cleavages within the propyl side chain and losses of small neutral molecules like CO, H₂O, and formaldehyde (B43269) (CH₂O). libretexts.orgimreblank.chkobv.de

Table 2: Plausible MS/MS Fragmentation of [M-H]⁻ Ion of this compound (m/z 209)

| Fragment Ion (m/z) | Plausible Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 181 | CO (28 Da) | Loss of carbonyl group from the aldehyde |

| 166 | CO + CH₃ (43 Da) | Loss of carbonyl and a methyl radical from a methoxy group |

| 151 | CO + 2xCH₃ (58 Da) | Loss of carbonyl and two methyl radicals |

Isotopic labeling studies are instrumental in elucidating biosynthetic pathways and fragmentation mechanisms. imreblank.chenergy.gov By feeding organisms with precursors labeled with stable isotopes like ¹³C or ²H (deuterium), the incorporation of these labels into this compound and its metabolites can be traced by mass spectrometry. d-nb.info For instance, labeling with ¹³C-phenylalanine can track the flow of carbon into the phenylpropanoid pathway. d-nb.info In fragmentation analysis, the mass shifts of specific fragments upon isotopic labeling confirm their elemental composition and help to validate proposed fragmentation pathways. plos.orgnih.gov

Ultra-Fast Liquid Chromatography coupled with Tandem Mass Spectrometry (UFLC-MS/MS) is a highly efficient and sensitive method for the separation, identification, and quantification of this compound in complex biological or environmental matrices. nih.gov The chromatographic separation provided by UFLC resolves isomers and isobars, which is a limitation of direct infusion techniques. nih.gov

This method is used for the comprehensive profiling of plant extracts or lignin degradation products. nih.govnih.gov Quantification is typically achieved using a multiple reaction monitoring (MRM) experiment, where specific precursor-to-product ion transitions for the target analyte and an internal standard are monitored. This approach provides excellent selectivity and sensitivity, enabling the detection of trace amounts of the compound. nih.gov

Chromatographic Techniques for Separation, Purification, and Research-Scale Quantification

Various chromatographic techniques are essential for the isolation, purification, and quantification of this compound from natural sources or synthetic reaction mixtures. High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18), is commonly used for both analytical and preparative-scale separations. researchgate.net The separation is typically based on the polarity of the compounds, and a gradient elution with solvents like water/acetonitrile or water/methanol (B129727), often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape, is employed.

Gas Chromatography (GC), usually coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound, provided it is first derivatized to increase its volatility. nih.gov Silylation is a common derivatization method for this purpose. Pyrolysis-GC/MS is particularly useful for analyzing the monomeric composition of lignin, where this compound can be a pyrolysis product. researchgate.netmdpi.com

For purification, techniques like column chromatography with silica (B1680970) gel or Sephadex are used. For precise research-scale quantification, HPLC with UV detection or GC-MS with selected ion monitoring (SIM) are the methods of choice, often employing an internal standard for accuracy. researchgate.net

Computational Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the interpretation and validation of experimental data. comporgchem.com Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.govresearchgate.net

By calculating the NMR parameters for a proposed structure of this compound, these theoretical values can be compared with the experimental spectra. researchgate.netresearchgate.net A good correlation between the calculated and experimental data provides strong evidence for the correctness of the structural assignment. This approach is particularly useful for distinguishing between possible isomers.

Furthermore, computational methods can be used to model the potential energy surface for the rotation of the side chain, predicting the relative energies of different conformers. auremn.org.br The Boltzmann-averaged calculated NMR parameters of these conformers can then be compared with experimental values to understand the conformational preferences of the molecule in solution. comporgchem.com Similarly, computational modeling can help predict mass spectrometry fragmentation patterns, offering insights into the underlying reaction mechanisms during CID. nih.gov

Chemical Reactivity and Derivatization Studies of 3 4 Hydroxy 3,5 Dimethoxyphenyl Propanal

Oxidation Reactions to Corresponding Carboxylic Acids and Ketones

The aldehyde functional group in 3-(4-hydroxy-3,5-dimethoxyphenyl)propanal is susceptible to oxidation to form the corresponding carboxylic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents.

In biological systems, the conversion of sinapaldehyde (B192390), a closely related α,β-unsaturated analogue, to sinapic acid is catalyzed by specific aldehyde dehydrogenases. nih.gov This enzymatic oxidation is a key step in the biosynthesis of sinapate esters in plants. nih.gov

For laboratory synthesis, a range of oxidizing agents can be employed. While specific studies on the direct oxidation of this compound are not extensively detailed in the reviewed literature, the oxidation of similar phenolic aldehydes is well-established. For instance, the oxidation of sinapaldehyde to sinapic acid can be achieved through various methods, including oxidative coupling reactions. umanitoba.ca It is important to note that the presence of the phenolic hydroxyl group can influence the choice of oxidant and reaction conditions to avoid undesired side reactions, such as oxidative coupling of the phenol (B47542).

The formation of a ketone from this compound would require a more complex rearrangement or a multi-step synthetic sequence, as the direct oxidation of a propanal moiety to a ketone at the benzylic position is not a standard transformation. One possibility could involve the formation of a derivative that facilitates such a conversion. A related compound, 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, has been identified and can be synthesized through methods like hydroacylation. lidsen.comnih.gov

Table 1: Examples of Oxidation Reactions of Related Aldehydes This table is generated based on data from related compounds due to the lack of specific data for the target molecule.

| Starting Material | Product | Reagent/Condition | Reference |

|---|---|---|---|

| Sinapaldehyde | Sinapic acid | Aldehyde dehydrogenase (in vivo) | nih.gov |

Reduction Reactions to Alcohols and Other Aliphatic Derivatives

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 3-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-ol, also known as dihydrosinapyl alcohol. This reduction is a fundamental transformation in organic synthesis.

A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH4). This reagent is a mild and selective reducing agent for aldehydes and ketones. The reaction typically proceeds via nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon.

An alternative synthetic route to obtain 3-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-ol involves the hydroboration-oxidation of 4-allyl-2,6-dimethoxyphenol. This two-step process first adds a borane (B79455) across the allyl double bond, followed by oxidation to yield the primary alcohol.

Table 2: Reduction of Aldehydes and Related Reactions This table includes general information and data from a closely related synthesis.

| Reaction | Reagent | Product | General Applicability |

|---|---|---|---|

| Aldehyde Reduction | Sodium Borohydride (NaBH4) | Primary Alcohol | High |

Substitution and Functionalization Reactions Involving Aromatic Hydroxyl Groups

The phenolic hydroxyl group on the aromatic ring of this compound is a key site for various substitution and functionalization reactions. These reactions are essential for modifying the compound's properties and for synthesizing a wide range of derivatives.

One of the most common reactions is etherification . This involves the conversion of the hydroxyl group into an ether linkage (-OR). Etherification can be achieved by reacting the phenoxide, formed by treating the phenol with a base, with an alkyl halide. Silyl (B83357) ethers are also common protecting groups for hydroxyl functions and are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. zmsilane.comharvard.edu These protecting groups are valuable in multi-step syntheses as they are stable under many conditions but can be easily removed. masterorganicchemistry.comlibretexts.org

Another important functionalization is esterification , where the hydroxyl group is converted into an ester (-O-C=O-R). This is typically achieved by reaction with a carboxylic acid, acid chloride, or anhydride.

The reactivity of the aromatic ring itself can be influenced by the hydroxyl and methoxy (B1213986) substituents. However, direct electrophilic substitution on the ring of syringaldehyde (B56468) (a related compound) can be challenging due to steric hindrance from the methoxy groups. For instance, attempts to iodinate syringaldehyde under conditions that readily iodinate vanillin (B372448) resulted in a complex mixture rather than a clean substitution. nih.gov This suggests that functionalization of the aromatic ring may require specific strategies to overcome steric hindrance.

Table 3: Common Hydroxyl Group Derivatization Reactions This table provides general information on common derivatization methods.

| Reaction Type | Reagent Class | Product Functional Group |

|---|---|---|

| Etherification | Alkyl halides, Silyl halides | Ether, Silyl ether |

Reactions Pertaining to the Aldehyde Moiety

The aldehyde group is a highly reactive functional group that participates in a wide array of chemical transformations beyond simple oxidation and reduction. These reactions are fundamental to the construction of more complex molecules.

One such reaction is the Knoevenagel-Doebner condensation . This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. For example, syringaldehyde undergoes a Knoevenagel-Doebner condensation with malonic acid to yield sinapinic acid. researchgate.net This reaction proceeds via an initial aldol-type addition followed by dehydration.

The aldehyde can also undergo reductive amination , where it reacts with an amine in the presence of a reducing agent to form a new C-N bond, yielding an amine.

Furthermore, the aldehyde can be a substrate for various olefination reactions , such as the Wittig reaction, to form alkenes. It can also participate in the formation of acetals and thioacetals by reacting with alcohols or thiols under acidic conditions. These are often used as protecting groups for the aldehyde functionality. wikipedia.org

Synthesis of Research Probes and Novel Derivatives for Mechanistic Studies

To investigate the biological pathways, reaction mechanisms, and metabolic fate of this compound and its derivatives, the synthesis of labeled compounds and other research probes is essential.

Isotopic labeling is a powerful technique where one or more atoms in the molecule are replaced with their isotopes. For instance, deuterium labeling (incorporation of 2H) can be used in metabolic studies and to probe kinetic isotope effects. The synthesis of deuterated aldehydes can be achieved through various methods, including the reduction of esters with deuterated reducing agents or through direct hydrogen-deuterium exchange reactions catalyzed by transition metals or N-heterocyclic carbenes. researchgate.netnih.govresearchgate.netgoogle.com Carbon-13 (13C) labeling is another valuable tool, particularly for NMR-based mechanistic studies. nih.gov

The synthesis of radiolabeled derivatives, for example with isotopes like 14C or 3H, allows for sensitive detection and quantification in biological systems. mdpi.com These probes are invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites.

Beyond isotopic labeling, the synthesis of fluorescently tagged derivatives can be used for imaging and localization studies within cells and tissues. This typically involves attaching a fluorophore to the molecule, for example, through derivatization of the hydroxyl group.

The creation of a library of novel derivatives through the reactions described in the preceding sections can also serve as a tool for structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for a particular biological activity.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(4-Hydroxy-3,5-dimethoxyphenyl)propanoic acid |

| 3-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-ol |

| 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one |

| 4-Allyl-2,6-dimethoxyphenol |

| Dihydrosinapyl alcohol |

| Malonic acid |

| Sinapaldehyde |

| Sinapic acid |

| Sinapine |

| Sodium borohydride |

| Syringaldehyde |

| Thomasidioic acid |

| Vanillin |

Biological Roles and Mechanistic Investigations of 3 4 Hydroxy 3,5 Dimethoxyphenyl Propanal

Role in Plant Physiology and Ecological Interactions

3-(4-Hydroxy-3,5-dimethoxyphenyl)propanal, also known as dihydrosinapaldehyde, is a phenolic compound that has been identified in plant species such as Sorbus aucuparia. nih.gov Its chemical structure, featuring a syringyl group (a 4-hydroxy-3,5-dimethoxy-phenyl moiety), firmly places it within the lignin (B12514952) biosynthesis pathway. Lignin is a complex polymer essential for structural support in terrestrial plants, and its synthesis proceeds through the phenylpropanoid pathway.

The immediate precursor to this compound is sinapaldehyde (B192390), one of the three primary monolignols. In the metabolic route to lignin, cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) are key enzymes. Sinapaldehyde is typically reduced by CAD to form sinapyl alcohol, which is then polymerized into the lignin structure. However, metabolic diversions can occur. Research on poplar lines with deficient cinnamyl alcohol dehydrogenase (CAD1) activity showed a significant accumulation of sinapaldehyde and its derivatives. researchgate.net This indicates that when the final reduction step to sinapyl alcohol is hindered, precursor aldehydes like sinapaldehyde, and by extension its saturated form this compound, can accumulate or be shunted into other metabolic pathways. researchgate.net Therefore, the primary role of this compound in plant physiology is as a direct metabolic intermediate in the biosynthesis of syringyl (S) lignin, a key structural component of the plant cell wall.

In Vitro Biological Activity Mechanisms

The phenolic and aldehyde functional groups of this compound confer upon it the potential for various biological activities, which have been investigated through in vitro assays.

Antioxidant Activity via Free Radical Scavenging Pathways

Phenolic compounds are well-established antioxidants due to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals. The antioxidant capacity of a compound can be effectively measured using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net In this assay, the antioxidant molecule donates an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be quantified spectrophotometrically. researchgate.net

While specific DPPH scavenging data for this compound is not prominently available, the activity of its direct metabolic derivative, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), provides strong evidence of its potential. HDMPPA, which differs only by the oxidation of the aldehyde group to a carboxylic acid, demonstrates potent 2,2'-diphenyl-1-picrylhydrazyl radical scavenging activity, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.78 µg/mL. nih.gov The shared 4-hydroxy-3,5-dimethoxyphenyl core is responsible for this activity, suggesting that the propanal form would also be an effective free radical scavenger. The mechanism involves the phenolic hydroxyl group, which can stabilize and delocalize the unpaired electron of a resulting phenoxy radical, effectively terminating radical chain reactions.

Table 1: Antioxidant Activity of a Structurally Related Compound

| Compound Name | Assay | IC₅₀ Value | Source |

| 3-(4'-Hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | DPPH Radical Scavenging | 0.78 µg/mL | nih.gov |

Enzyme Inhibition Mechanisms (e.g., α-Glucosidase)

α-Glucosidase is a key enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibition of this enzyme can delay carbohydrate digestion, leading to a reduction in postprandial blood glucose levels, a critical therapeutic strategy for managing type 2 diabetes. nih.govnih.gov

Natural phenolic compounds are widely investigated as α-glucosidase inhibitors. frontiersin.org The inhibitory mechanism often involves the binding of the phenolic compound to the active site or allosteric sites of the enzyme, inducing conformational changes that reduce its catalytic efficiency. researchgate.net While specific studies on the α-glucosidase inhibitory activity of this compound are limited, related phenolic and aldehydic compounds have shown significant potential. For instance, cinnamaldehyde (B126680) and its derivatives are known to possess antimicrobial and enzyme-inhibiting properties. nih.govmdpi.com Given its phenolic structure, it is plausible that this compound could interact with α-glucosidase, but dedicated research is required to confirm and quantify this activity.

Pathways of Enzymatic Transformation and Metabolism in Non-Human Biological Systems

As a lignin-derived monomer, this compound is a substrate for various enzymatic systems, particularly in microorganisms involved in biomass degradation.

Peroxygenase-Mediated Oxifunctionalization of Lignin Monomers

Peroxygenases are heme-thiolate enzymes that catalyze the transfer of an oxygen atom from hydrogen peroxide (H₂O₂) to a wide array of substrates. mdpi.com Unspecific peroxygenases (UPOs), found in filamentous fungi, are notable for their ability to hydroxylate unactivated carbon atoms. mdpi.comresearchgate.net This process can convert alkyl groups on aromatic rings into alcohols, which can be further oxidized to aldehydes and carboxylic acids. mdpi.com

Lignin peroxidases (LiPs), produced by white-rot fungi like Phanerochaete chrysosporium, are crucial for the initial depolymerization of lignin. wikipedia.org These enzymes use H₂O₂ to oxidize lignin model compounds, including non-phenolic diarylpropane structures, leading to Cα-Cβ bond cleavage and the release of aromatic aldehydes. nih.gov The catalytic cycle involves the formation of highly reactive enzyme intermediates (Compound I and Compound II) that can abstract electrons from the aromatic rings of lignin monomers, initiating their breakdown. nih.gov Therefore, peroxygenase-mediated reactions represent a key pathway for both the formation of aromatic aldehydes from larger lignin structures and their subsequent transformation in fungal systems.

Microbial and Fungal Biotransformations and Metabolic Pathways

Microorganisms have evolved diverse pathways to metabolize aromatic compounds derived from lignin. The aldehyde group of this compound and its unsaturated precursor, sinapaldehyde, is a primary target for microbial enzymes.

In bacteria such as Sphingobium sp. SYK-6, aromatic aldehyde dehydrogenases (ALDHs) are critical for the catabolism of syringaldehyde (B56468), a structurally similar compound. nih.gov These enzymes oxidize the aldehyde to a carboxylic acid (syringate), which can then enter central metabolism. nih.gov It is highly probable that a similar enzymatic oxidation would occur for this compound.

Fungi also play a significant role in transforming such compounds. Filamentous fungi like Aspergillus sp. can reduce cinnamaldehyde to cinnamyl alcohol or oxidize it to cinnamic acid. researchgate.net White-rot fungi, in particular, are masters of lignin degradation, employing a suite of extracellular enzymes including laccases and peroxidases to break down the polymer into smaller, metabolizable units. mdpi.com These fungi can transform the resulting aromatic aldehydes through oxidation or reduction reactions as part of their xenobiotic metabolism.

Table 2: Examples of Microbial Transformations of Related Aromatic Aldehydes

| Original Compound | Microorganism | Key Enzyme Type | Resulting Product(s) | Source |

| Syringaldehyde | Sphingobium sp. SYK-6 | Aromatic Aldehyde Dehydrogenase | Syringic acid | nih.gov |

| Cinnamaldehyde | Aspergillus sp. | Reductase / Oxidase | Cinnamyl alcohol, Cinnamic acid | researchgate.net |

| Lignin Polymers | Phanerochaete chrysosporium | Lignin Peroxidase | Aromatic aldehydes (e.g., veratraldehyde) | nih.gov |

Molecular Target Interactions and Elucidation of Cellular Signaling Pathways

Direct and comprehensive research elucidating the specific molecular targets and cellular signaling pathways of this compound is not extensively documented in current scientific literature. However, valuable insights can be inferred from studies on structurally analogous compounds, most notably syringaldehyde. The structural similarity, characterized by the 4-hydroxy-3,5-dimethoxyphenyl moiety, suggests that these compounds may share common biological targets and mechanisms of action.

Syringaldehyde has been demonstrated to interact with several key signaling pathways implicated in inflammation, oxidative stress, and cellular proliferation. For instance, studies have shown that syringaldehyde can inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Furthermore, its ability to modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway has been reported. The NF-κB pathway is a critical regulator of immune and inflammatory responses, and its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.

Investigations into the effects of syringaldehyde on cellular health have revealed its potential to alleviate cardiac hypertrophy by modulating the GLP-1 receptor signaling pathway. nih.gov It has also been observed to reduce cellular reactive oxygen species (ROS) levels, suggesting an interaction with oxidative stress-related pathways. nih.gov Aldehydes, in general, are known to increase ROS, which can lead to the activation of stress-response pathways like YAP and NF-κB signaling. lidsen.com In the context of neuroprotection, syringaldehyde has been shown to decrease the expression of neuronal nitric oxide synthase (nNOS) and caspase-3, an essential enzyme in the apoptotic cascade, thereby inhibiting cell death pathways. youtube.com

Given these findings for syringaldehyde, it is plausible that this compound could exert similar biological effects through interactions with these or related molecular targets. The presence of the aldehyde functional group and the phenolic ring structure are key determinants of its potential bioactivity. Further research is warranted to directly investigate the molecular interactions and to delineate the specific signaling cascades modulated by this compound.

Table 1: Potential Molecular Targets and Cellular Signaling Pathways

| Potential Target/Pathway | Observed Effect of Structurally Similar Compounds (Syringaldehyde) | Potential Implication for this compound |

| Cyclooxygenase-2 (COX-2) | Inhibition of LPS-induced COX-2 activity. | Potential anti-inflammatory activity. |

| NF-κB Signaling Pathway | Inhibition of NF-κB activation. youtube.com | Attenuation of inflammatory responses. |

| GLP-1 Receptor Signaling | Alleviation of cardiac hypertrophy. nih.gov | Cardioprotective effects. |

| Reactive Oxygen Species (ROS) | Reduction of cellular ROS levels. nih.gov | Antioxidant and cytoprotective activities. |

| Caspase-3 | Decreased expression in response to ischemic injury. youtube.com | Inhibition of apoptosis. |

| nNOS | Decreased expression in response to ischemic injury. youtube.com | Neuroprotective effects. |

Involvement in Lignin Valorization and Sustainable Biorefining Processes

Lignin, a complex aromatic polymer found in plant cell walls, represents a vast and underutilized renewable resource. researchgate.net The concept of lignin valorization revolves around the depolymerization of this intricate macromolecule into valuable, low-molecular-weight aromatic chemicals, thereby contributing to a more sustainable and circular bioeconomy. researchgate.netmdpi.com this compound, as a derivative of sinapyl alcohol, is a syringyl (S-type) lignin monomer and is thus a key compound in the context of lignin biorefining. researchgate.net

The depolymerization of lignin can be achieved through various catalytic, thermal, and biological methods. researchgate.nettue.nl These processes aim to cleave the ether and carbon-carbon bonds that link the monolignol units, leading to the release of a mixture of aromatic compounds. Oxidative depolymerization, for instance, can yield aromatic aldehydes such as syringaldehyde and vanillin (B372448). researchgate.net Reductive processes, often employing catalysts and hydrogen donors, can also break down the lignin polymer into phenolic compounds. researchgate.net

Research into biorefining technologies has explored both chemical and enzymatic approaches to break down lignocellulosic biomass. mdpi.com Enzymatic pathways, such as those involving β-etherases found in certain bacteria, have shown promise in selectively cleaving the abundant β-O-4 aryl ether bonds in lignin, which can lead to the release of syringyl and guaiacyl units. The development of robust microbial strains and enzymatic cocktails is a key area of research for the efficient conversion of lignin into platform chemicals.

The production of this compound and its derivatives from lignin is a critical step in creating value-added products. These aromatic aldehydes can serve as precursors for the synthesis of polymers, resins, and other specialty chemicals, offering a bio-based alternative to petroleum-derived products. The efficiency of converting lignin into specific target molecules like this compound is a major focus of current research in sustainable biorefining. usda.gov

Table 2: Lignin Depolymerization and Valorization

| Process | Description | Key Products | Relevance to this compound |

| Catalytic Oxidation | Use of catalysts and oxidants to break down lignin. tue.nl | Aromatic aldehydes (e.g., syringaldehyde, vanillin), carboxylic acids. researchgate.net | A potential pathway for the production of syringyl-type aldehydes. |

| Catalytic Reduction | Use of catalysts and reducing agents (e.g., H2) to depolymerize lignin. researchgate.net | Phenolic compounds, aromatic hydrocarbons. | A method to generate syringyl-type monomers. |

| Enzymatic Depolymerization | Use of enzymes (e.g., β-etherases) to selectively cleave lignin bonds. | Syringyl and guaiacyl units. | A biological route to obtain precursors for the target compound. |

| Hydrothermal Liquefaction | Use of hot, compressed water to break down biomass. | Bio-oil containing a mixture of phenolic compounds. | A thermochemical method that can yield lignin-derived monomers. |

Advanced Research Perspectives and Methodological Advancements for 3 4 Hydroxy 3,5 Dimethoxyphenyl Propanal

Development of High-Throughput Analytical Approaches for Monolignol Analysis

The complexity of the plant's secondary metabolome necessitates the development of robust and high-throughput analytical tools for the comprehensive analysis of monolignols and their derivatives. nih.gov Traditional methods for lignin (B12514952) analysis are often time-consuming and not suitable for screening large numbers of samples. nih.gov Recent advancements in analytical chemistry have led to the development of several high-throughput screening (HTPH) systems for evaluating lignocellulosic biomass. nrel.govosti.gov

These systems often employ microscale pretreatment and enzymatic hydrolysis to rapidly assess the enzymatic saccharification potential of different biomass samples. osti.gov Furthermore, novel methods based on ultrahigh-performance liquid chromatography coupled with diode array detectors and mass spectrometry (UHPLC-DAD-MS) enable the rapid and quantitative fingerprinting of a broad spectrum of phenolic compounds, including monolignols. nih.gov

| Analytical Technique | Throughput | Key Advantages | Application in Monolignol Analysis |

| High-Throughput Pretreatment and Hydrolysis (HTPH) | High | Rapid screening of large sample sets for enzymatic digestibility. | Evaluating the impact of genetic modifications on lignin composition and recalcitrance. nrel.govosti.gov |

| UHPLC-DAD-MS | High | Provides comprehensive and quantitative profiles of phenolic compounds. nih.gov | Detailed analysis of monolignol intermediates and derivatives in plant extracts. |

| 2D Nuclear Magnetic Resonance (2D-NMR) | Low to Medium | Resolves overlapping spectral data for detailed structural elucidation. | Characterizing the structure of lignin polymers and identifying specific monolignol linkages. researchgate.net |

| Vibrational Spectroscopy (e.g., FTIR, Raman) | High | Enables modeling of lignin content and monomeric ratios. | Rapid and non-destructive estimation of lignin composition in biomass. |

Integration of Omics Technologies for Comprehensive Metabolic Pathway Elucidation

The elucidation of the complex metabolic pathways involved in monolignol biosynthesis requires a systems-level approach. osti.gov The integration of various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the flow of genetic information and its translation into metabolic products. newswise.comnih.gov

Multi-omics approaches are instrumental in understanding how plants regulate the phenylpropanoid pathway in response to developmental cues and environmental stresses. newswise.comnih.gov For instance, integrated transcriptomic and metabolomic analyses have revealed how the upregulation of specific genes in the phenylpropanoid pathway contributes to insect resistance in plants by increasing the production of certain secondary metabolites. newswise.com

| Omics Technology | Information Provided | Contribution to Phenylpropanoid Research |

| Genomics | Complete set of genetic material (DNA). | Identification of genes encoding enzymes in the monolignol biosynthetic pathway. nih.gov |

| Transcriptomics | Set of all RNA transcripts, indicating gene expression levels. | Understanding the regulation of pathway genes under different conditions (e.g., stress). newswise.com |

| Proteomics | Entire set of proteins expressed by a cell or organism. | Identifying and quantifying the enzymes directly involved in metabolic reactions. nih.gov |

| Metabolomics | Complete set of small-molecule metabolites. | Quantifying the levels of monolignols and other phenylpropanoid compounds. nih.govnewswise.com |

These integrated approaches have been crucial in identifying key regulatory genes and enzymes that control the flux through the phenylpropanoid pathway, offering targets for metabolic engineering to enhance the production of desired compounds. researchgate.net

Theoretical and Computational Chemistry Studies on Reaction Mechanisms, Conformation, and Interactions

Theoretical and computational chemistry provides powerful tools to investigate the intricate details of chemical reactions and molecular interactions at the atomic level. nih.gov For the phenylpropanoid pathway, these methods are used to study the reaction mechanisms of enzymes, the conformational dynamics of monolignols, and their interactions with other molecules.

Density functional theory (DFT) is a commonly used computational method to study the electronic structure and energetics of molecules, providing insights into reaction pathways. mdpi.com For example, computational studies have been used to investigate the non-enzymatic steps in the formation of veratraldehyde from a lignin model compound, revealing the thermodynamics of the reaction. mdpi.com

Understanding the interactions between enzymes in the monolignol pathway is also a key area of research. researchgate.netnih.gov Computational modeling, in conjunction with experimental techniques like yeast 2-hybrid screening and bimolecular fluorescence complementation, helps to elucidate how these enzymes form complexes to channel substrates and enhance catalytic efficiency. researchgate.netfrontiersin.org Furthermore, solid-state NMR studies have provided insights into the non-covalent interactions between lignin, including S-lignin derived from sinapaldehyde (B192390), and carbohydrates in the plant cell wall. nih.gov

Future Directions in Sustainable Production and Utilization of Phenylpropanoid Derivatives

The growing demand for sustainable and bio-based products has spurred research into the microbial production of phenylpropanoids. researchgate.net Metabolic engineering and synthetic biology approaches are being employed to engineer microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce valuable phenylpropanoid derivatives from renewable feedstocks. frontiersin.org

Future research will likely focus on:

Developing robust microbial cell factories: This involves optimizing metabolic pathways, improving precursor supply, and enhancing tolerance to product toxicity. researchgate.net

Expanding the diversity of products: Engineering novel pathways to produce a wider range of phenylpropanoid derivatives with diverse applications.

Utilizing lignin as a feedstock: Developing efficient methods for the depolymerization of lignin and the conversion of its constituent monolignols into value-added chemicals.

Synthetic biosensors: Creating biosensors that can detect specific metabolites and dynamically regulate metabolic flux to improve production efficiency. frontiersin.org

The sustainable production and utilization of phenylpropanoid derivatives, including those derived from 3-(4-hydroxy-3,5-dimethoxyphenyl)propanal, hold significant promise for the development of a bio-based economy.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Hydroxy-3,5-dimethoxyphenyl)propanal, and what challenges arise during its purification?

The synthesis of this compound often involves selective oxidation or reduction of precursors such as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanol. A validated method includes the oxidation of 3-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanol using pyridinium chlorochromate (PCC) in anhydrous dichloromethane under inert conditions . Key challenges include:

- Byproduct formation : Over-oxidation to carboxylic acid derivatives (e.g., propionic acid analogs) may occur if reaction conditions are not tightly controlled.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) is recommended to isolate the aldehyde, as HPLC analysis shows baseline separation with a retention time of 12.3 min under reversed-phase conditions .

Q. How can researchers confirm the structural identity of this compound?

A multi-technique approach is essential:

Q. What natural sources or biosynthetic pathways produce this compound?

This compound is a phenylpropanoid derivative commonly found in:

- Plant lignin degradation products : Derived from sinapyl alcohol via oxidative cleavage pathways .

- Zingiber officinale (ginger) : Identified as a minor metabolite in rhizome extracts, often co-occurring with diarylheptanoids .

Extraction typically involves methanol/water (70:30 v/v) followed by preparative HPLC .

Advanced Research Questions

Q. How does the reactivity of this compound compare to its carboxylic acid and alcohol analogs?

The aldehyde group introduces distinct reactivity:

- Nucleophilic addition : Reacts with amines (e.g., Girard’s reagent T) to form hydrazones, enabling UV quantification at 365 nm .

- Oxidative instability : Prone to autoxidation in air, forming 3-(4-hydroxy-3,5-dimethoxyphenyl)propionic acid. Stabilization requires storage under nitrogen at –20°C .

- Enzymatic reduction : Alcohol dehydrogenase selectively reduces the aldehyde to 3-(4-hydroxy-3,5-dimethoxyphenyl)propanol (yield: 78%) at pH 7.4 .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial or antioxidant assays often arise from:

- Purity variations : Commercial samples may contain ≤5% impurities (e.g., propionic acid derivatives), skewing IC values. Validate purity via H NMR integration .

- Assay interference : The phenolic hydroxyl group chelates metal ions in DPPH assays, leading to false positives. Include EDTA controls to confirm radical scavenging activity .

Q. How can researchers optimize experimental designs for studying this compound’s role in lignin biosynthesis?

- Isotopic labeling : Incorporate C-labeled glucose into Arabidopsis thaliana cell cultures to trace the compound’s origin via C-NMR .

- Knockout mutants : Use CRISPR-Cas9 to silence CCOMT (caffeoyl-CoA O-methyltransferase) and monitor intermediate accumulation via LC-MS/MS .

Methodological Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low synthetic yield (<30%) | Optimize stoichiometry of PCC:substrate (1.2:1) and reaction time (2 hr) | |

| Poor solubility in aqueous media | Use DMSO as co-solvent (≤5% v/v) to maintain bioassay compatibility | |

| Isomerization during storage | Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.